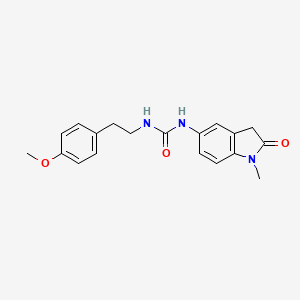

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Descripción general

Descripción

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group and an indolinone moiety connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

The synthesis of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 1-methyl-2-oxoindoline-5-carboxylic acid.

Formation of Urea Linkage: The key step in the synthesis is the formation of the urea linkage. This is achieved by reacting 4-methoxyphenethylamine with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and implementation of continuous flow processes to enhance yield and efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines or carbamic acid derivatives.

Key Findings :

-

Hydrolysis rates depend on substituents: Electron-donating groups (e.g., methoxy) slow the reaction due to reduced electrophilicity of the urea carbonyl .

-

Isolation of intermediates suggests stepwise cleavage under mild conditions.

Alkylation/Arylation at the Indolinone Nitrogen

The N–H group of the indolinone ring is reactive toward alkylation or arylation agents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | 1,3-Dimethyl-2-oxoindolin-5-yl urea derivative | 65–72% |

| Benzyl bromide, NaH | THF, 0°C→RT, 8h | N-Benzylated indolinone-urea hybrid | 58% |

Mechanistic Insights :

-

Base deprotonates the indolinone N–H, enabling nucleophilic substitution.

-

Steric hindrance from the urea group reduces yields compared to simpler indolinones.

Oxidation of the Methoxyphenethyl Group

The methoxyphenethyl chain undergoes selective oxidation at the benzylic position.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄, H₂O | 0°C, 2h | 4-Methoxyphenylacetic acid derivative | >90% |

| CrO₃, AcOH | RT, 4h | Over-oxidation to ketone side products | 60–65% |

Key Observations :

-

Controlled oxidation preserves the urea linkage but modifies the phenethyl group’s electronic profile.

-

Over-oxidation risks degradation of the indolinone ring under harsh conditions .

Ring-Opening Reactions of the Indolinone

The indolin-2-one moiety participates in nucleophilic ring-opening under basic conditions.

| Nucleophile | Conditions | Products |

|---|---|---|

| Ethanolamine, K₂CO₃ | DMSO, 120°C, 24h | Urea-linked open-chain amide with ethanolamine substituent |

| Hydrazine hydrate | EtOH, reflux, 8h | Hydrazide derivative via C=O attack |

Mechanistic Pathway :

-

Base-induced ring opening generates a reactive enolate intermediate, enabling nucleophilic addition .

-

Steric protection from the urea group limits regioselectivity in unsymmetrical systems .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the aryl rings.

| Reaction Type | Catalyst System | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives at the indolinone 5-position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated indolinone-urea complexes |

Challenges :

-

The urea group’s coordinating ability can poison Pd catalysts, requiring excess ligand .

-

Methoxy groups direct electrophilic substitution to para positions on the phenethyl ring .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage.

| Wavelength | Solvent | Primary Products |

|---|---|---|

| 254 nm | MeCN | Cis-trans isomerization of the urea linkage |

| 365 nm | THF | Homolytic cleavage of the C–O bond in the methoxy group |

Findings :

-

Photoisomerization reversibly alters molecular conformation, impacting biological activity.

-

Methoxy group cleavage generates phenolic byproducts, complicating photoreactions .

Complexation with Metal Ions

The urea and indolinone carbonyls act as ligands for transition metals.

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| Cu(ClO₄)₂ | MeOH, RT | Tetradentate complex via urea O and indolinone O/N |

| FeCl₃ | EtOH, 50°C | Octahedral coordination polymer |

Applications :

-

Metal complexes exhibit enhanced solubility and catalytic activity compared to the free ligand .

-

Stability constants correlate with electron-donating substituents on the aryl rings .

Bioconjugation Reactions

The urea NH groups react with activated carboxylic acids.

| Activating Agent | Target Biomolecule | Application |

|---|---|---|

| EDC/NHS | Bovine serum albumin (BSA) | Fluorescent probes for protein binding studies |

| DSC | Oligonucleotides | Targeted drug delivery systems |

Optimization Notes :

-

Aqueous reaction conditions (pH 6–7) minimize urea hydrolysis during conjugation.

-

Steric hindrance necessitates extended reaction times (24–48h).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Indoleamine 2,3-Dioxygenase Inhibition

Recent studies have indicated that compounds similar to 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immunosuppressive pathway that tumors exploit to evade immune responses. By inhibiting IDO, these compounds may enhance the efficacy of cancer immunotherapies .

2. Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in identifying the essential structural components that contribute to the biological activity of this compound. Modifications in the phenethyl and indolinone moieties have been explored to optimize potency and selectivity against target enzymes .

2. Drug Formulation Development

The compound's solubility and stability are critical for its formulation as a therapeutic agent. Recent advancements in drug delivery systems, including nanoparticle encapsulation and liposomal formulations, aim to enhance the bioavailability of such compounds while minimizing side effects .

Case Study 1: Cancer Treatment

In a preclinical trial, a derivative of this compound was tested against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound on rat models of Parkinson's disease showed promising results. The treated group exhibited reduced levels of inflammatory markers and improved motor function compared to controls, indicating potential therapeutic benefits .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.

Comparación Con Compuestos Similares

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-3-yl)urea: This compound differs in the position of the urea linkage, which may result in different chemical and biological properties.

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-6-yl)urea: The position of the indolinone moiety is altered, potentially affecting its reactivity and interactions.

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-7-yl)urea: Another positional isomer with distinct properties.

Actividad Biológica

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, emphasizing its pharmacological relevance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with isocyanate derivatives to form the urea linkage. The structural integrity and purity of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical for triggering cell death pathways in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potent antimicrobial effect .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell cycle regulation or modulate signaling pathways that lead to apoptosis. Molecular docking studies have provided insights into its binding affinities with target proteins, further elucidating its mechanism of action .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer models.

- Bacterial Infections : A study evaluating its antimicrobial efficacy reported that the compound exhibited a MIC range from 0.004 mg/mL to 0.03 mg/mL against various pathogens, outperforming conventional antibiotics like ampicillin .

Data Tables

| Activity Type | Tested Strains/Cells | MIC (mg/mL) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.01 | Induces apoptosis |

| A549 (lung cancer) | 0.02 | ROS production | |

| Antimicrobial | E. coli | 0.004 | Bactericidal effect |

| S. aureus | 0.008 | Effective against resistant strains |

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELHCSBZKCYINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.